4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes chloro, dimethylphenyl, and fluorobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction reactions could target the chloro or fluoro groups, potentially replacing them with hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and fluorobenzyl groups.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the chloro and fluorobenzyl groups.
1-(2-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and dimethyl groups.
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is unique due to its combination of chloro, dimethylphenyl, and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H24ClFN2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H24ClFN2/c1-16-9-11-20(13-18(16)3)25-24(27)26(21-12-10-17(2)19(4)14-21)30(29-25)15-22-7-5-6-8-23(22)28/h5-14H,15H2,1-4H3 |
InChI Key |
FOIVCTRDLJCMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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